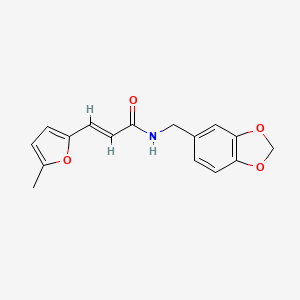
N-(1,3-benzodioxol-5-ylmethyl)-3-(5-methyl-2-furyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-ylmethyl)-3-(5-methyl-2-furyl)acrylamide is a chemical compound that has been widely used in scientific research. It is commonly referred to as MDMA, which is an abbreviation for its chemical name. MDMA has been the subject of numerous studies due to its potential therapeutic effects on mental health disorders such as post-traumatic stress disorder (PTSD) and anxiety.
Mecanismo De Acción
MDMA acts on several neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. It causes the release of these neurotransmitters, leading to feelings of euphoria and increased sociability.
Biochemical and Physiological Effects:
MDMA has been shown to increase heart rate, blood pressure, and body temperature. It also causes the release of hormones such as oxytocin and vasopressin, which are associated with social bonding.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MDMA has several advantages in laboratory experiments, including its ability to induce specific physiological and behavioral effects. However, its potential for abuse and neurotoxicity must be carefully considered when designing experiments.
Direcciones Futuras
There are several future directions for research on MDMA, including further investigation into its therapeutic effects on mental health disorders, as well as its potential for use in treating addiction. Additionally, research on the long-term effects of MDMA use is needed to better understand its potential risks and benefits.
Métodos De Síntesis
The synthesis of MDMA involves several steps, including the reaction of safrole with hydrobromic acid to form bromosafrole, which is then reacted with methylamine to form 3,4-methylenedioxyphenyl-2-propanone (MDP2P). MDP2P is then reacted with N-methylformamide and acetic anhydride to form MDMA.
Aplicaciones Científicas De Investigación
MDMA has been studied extensively for its potential therapeutic effects on mental health disorders. A recent study found that MDMA-assisted psychotherapy was effective in reducing symptoms of N-(1,3-benzodioxol-5-ylmethyl)-3-(5-methyl-2-furyl)acrylamide in veterans. Other studies have suggested that MDMA may be beneficial in treating anxiety and depression.
Propiedades
IUPAC Name |
(E)-N-(1,3-benzodioxol-5-ylmethyl)-3-(5-methylfuran-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-11-2-4-13(21-11)5-7-16(18)17-9-12-3-6-14-15(8-12)20-10-19-14/h2-8H,9-10H2,1H3,(H,17,18)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFAJNCALKMTVBB-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-(5-methyl-2-furyl)acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[3-(methylthio)phenyl]-4-nitrobenzamide](/img/structure/B5719604.png)


![2-{[2-(4H-1,2,4-triazol-4-yl)isonicotinoyl]amino}benzoic acid](/img/structure/B5719628.png)
![N-(3-chloro-4-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5719634.png)
![4-methyl-3-{[(propionylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5719642.png)

![N-[4-({[(2-ethoxyphenyl)amino]carbonyl}amino)phenyl]-N-methylacetamide](/img/structure/B5719647.png)
![1-(3,4-dimethoxybenzoyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5719650.png)

![2-methyl-N'-[(4-methylphenyl)sulfonyl]-3-furohydrazide](/img/structure/B5719666.png)